~7-Fold Higher Affinity of RB69 RegA for T4 Gene 44 RE RNA Versus T4 RegA
In quantitative RNA mobility gel shift assays, RB69 RegA protein binds T4 gene 44 recognition element (RE) RNA with an apparent association constant (Kapp) of 34.0 ± 7.0 × 10^7 M^-1, which is 6.9-fold higher than the Kapp of T4 RegA protein for the identical RNA substrate (4.9 ± 1.1 × 10^7 M^-1) [1]. This differential was independently corroborated by a competition assay in which a ~7:1 molar excess of T4 RegA over RB69 RegA was required to achieve equal complex formation on T4 gene 44 RE RNA, consistent with the ~7-fold Kapp ratio [1]. The assay was conducted in 10 mM Tris-HCl pH 7.5, 50 mM NaCl, and 1 mM EDTA, with Kapp calculated from four points on each titration curve and averaged from two to four independent experiments [1].
| Evidence Dimension | Apparent association constant (Kapp) for T4 gene 44 RE RNA binding |
|---|---|
| Target Compound Data | RB69 RegA Kapp = 34.0 ± 7.0 × 10^7 M^-1 |
| Comparator Or Baseline | T4 RegA Kapp = 4.9 ± 1.1 × 10^7 M^-1 |
| Quantified Difference | 6.9-fold higher affinity for RB69 RegA relative to T4 RegA |
| Conditions | Quantitative RNA mobility gel shift assays in 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA; 18-mer T4 gene 44 RE RNA (5'-AAUGAGGAAAUUAUG-3'); n = 2–4 independent experiments |
Why This Matters
A ~7-fold affinity difference means that substituting T4 RegA for RB69 RegA at equimolar concentration would substantially underestimate the extent of translational repression on gene 44 targets, leading to incorrect conclusions in studies of phage gene regulation or RNA-protein interaction kinetics.
- [1] Sengupta, T.K., Gordon, J. & Spicer, E.K. (2001) 'RegA proteins from phage T4 and RB69 have conserved helix-loop groove RNA binding motifs but different RNA binding specificities', Nucleic Acids Res., 29(5), pp. 1175–1184. doi: 10.1093/nar/29.5.1175. (Table 1, Figure 6) View Source
